5-Bromo-3,6-dimethyl-1-benzofuran
Description
Significance of Benzofuran (B130515) Derivatives in Advanced Organic Synthesis and Heterocyclic Chemistry
Benzofuran derivatives are integral to the field of organic synthesis due to their versatile reactivity and the prevalence of the benzofuran motif in a multitude of natural products and pharmaceuticals. nih.gov The benzofuran nucleus is a key structural component in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov This inherent bioactivity has propelled extensive research into the development of novel synthetic methods for constructing and functionalizing the benzofuran ring system. jocpr.com
Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of polysubstituted benzofurans, offering high efficiency and regioselectivity. acs.org Methodologies such as palladium-catalyzed cross-coupling reactions and copper-mediated cyclizations have significantly expanded the accessible chemical space of benzofuran derivatives. nih.govrsc.org The ability to introduce diverse substituents onto the benzofuran scaffold is crucial for modulating the physicochemical and biological properties of the resulting molecules.
Contextualizing 5-Bromo-3,6-dimethyl-1-benzofuran within Halogenated and Alkyl-Substituted Benzofuran Research
The introduction of a bromine atom at the C5-position and methyl groups at the C3- and C6-positions of the benzofuran ring, as in this compound, is of particular strategic importance. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets. Furthermore, the lipophilicity conferred by the bromine atom can improve membrane permeability.
Alkyl substituents, such as the methyl groups in the target molecule, also play a crucial role in defining the properties of benzofuran derivatives. They can influence the electronic nature of the aromatic system and provide steric bulk, which can impact receptor binding and selectivity. The specific placement of the methyl groups at the C3 and C6 positions can direct further functionalization of the molecule through electrophilic substitution reactions. stackexchange.com
Overview of Key Research Paradigms and Challenges for this compound
Despite the general importance of substituted benzofurans, detailed research findings specifically on this compound are not extensively documented in publicly accessible scientific literature. This suggests that the compound may be a novel research target or a specialized intermediate in a larger synthetic sequence that has not been widely reported.
The synthesis of polysubstituted benzofurans like this compound presents several challenges. Achieving regioselective bromination and methylation on the benzofuran core requires careful selection of reagents and reaction conditions to avoid the formation of undesired isomers. The inherent reactivity of the benzofuran ring towards electrophiles needs to be precisely controlled. researchgate.net
A plausible synthetic approach to this compound could involve the construction of the 3,6-dimethyl-1-benzofuran core followed by selective bromination at the C5-position. Alternatively, a strategy starting from a pre-brominated phenolic precursor could be employed, followed by the formation of the furan (B31954) ring. Catalytic methods, such as ruthenium-catalyzed C-H bromination, could offer a direct and efficient route to such compounds, although the regioselectivity would be a critical factor to control. nih.gov
The characterization of this compound would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in confirming the substitution pattern on the benzofuran ring. Mass spectrometry would provide the exact molecular weight and fragmentation pattern, further corroborating the structure.
While specific data for the target compound is scarce, the general properties of related molecules can be informative. The following table provides a hypothetical overview of the kind of data that would be collected for this compound based on known trends for similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Appearance | Likely a solid at room temperature |
| ¹H NMR | Expect distinct signals for the two methyl groups, aromatic protons, and the furan ring proton. The chemical shifts would be influenced by the bromo and methyl substituents. |
| ¹³C NMR | Expect ten distinct carbon signals corresponding to the benzofuran core and the methyl groups. The carbon attached to the bromine would show a characteristic chemical shift. |
| Mass Spectrum | A molecular ion peak at m/z 224 and 226 in a roughly 1:1 ratio, characteristic of a monobrominated compound. |
The exploration of this compound and its derivatives holds promise for the discovery of new chemical entities with potential applications in various fields of chemistry. The development of efficient and selective synthetic routes to this and other polysubstituted benzofurans remains an active and important area of research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33147-10-3 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-3,6-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9BrO/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5H,1-2H3 |
InChI Key |
POBZNMIYMRZYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CO2)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3,6 Dimethyl 1 Benzofuran
Classical Approaches to Benzofuran (B130515) Core Construction Relevant to 5-Bromo-3,6-dimethyl-1-benzofuran Precursors
Classical methods for synthesizing the benzofuran skeleton, which are foundational to producing precursors for this compound, primarily rely on intramolecular cyclization reactions. These reactions establish the critical C-O and C-C bonds that form the heterocyclic ring.
Intramolecular Cyclization Reactions in Benzofuran Ring Formation (e.g., C-O and C-C Bond Formation)
The formation of the benzofuran ring through intramolecular cyclization is a cornerstone of traditional synthetic routes. This can be achieved through the formation of either a carbon-oxygen (C-O) bond or a carbon-carbon (C-C) bond.
C-O Bond Formation: A prevalent strategy for C-O bond formation involves the cyclization of ortho-substituted phenols. For instance, the reaction of o-alkynylphenols or o-alkynylphenyl ethers can lead to the formation of the benzofuran ring. rsc.org These reactions are often facilitated by bases or transition metal catalysts. rsc.org Another classical approach is the reaction of salicylaldehyde (B1680747) with compounds like ethyl chloroacetate (B1199739) or α-haloketones. nih.gov Similarly, hydroxy-substituted acetophenones can be treated with ketones to yield benzofuran heterocycles. nih.gov A well-established method involves the dehydrative decarboxylation of o-acylphenoxyacetic acids or their esters in the presence of a base. mdpi.com More contemporary variations of this classical approach include the intramolecular cyclization of o-benzyloxyphenyl arylketones, which proceeds via deprotonation and subsequent acid-catalyzed dehydration. mdpi.com
C-C Bond Formation: While less common than C-O bond formation, intramolecular C-C bond formation presents an alternative pathway to the benzofuran skeleton. An example is the phosphazene P4-tBu catalyzed intramolecular cyclization of o-alkynylphenyl ethers. rsc.org This method is notable for proceeding under mild, metal-free conditions. rsc.org
Strategies for Regioselective Bromination of Benzofuran Skeletons or Precursors
Achieving the desired 5-bromo substitution pattern on the 3,6-dimethyl-1-benzofuran scaffold requires precise control over the bromination reaction. The regioselectivity of electrophilic aromatic bromination is highly dependent on the directing effects of the substituents already present on the benzene (B151609) ring and the choice of brominating agent. nih.gov
For precursors such as substituted phenols, the hydroxyl group is a strong activating and ortho-, para-directing group. To achieve bromination at the position that will become C5 of the benzofuran, the substitution pattern of the phenol (B47542) precursor is critical. For instance, starting with a 2,5-dimethylphenol (B165462) derivative would direct bromination to the 4-position (which becomes the 5-position of the benzofuran after cyclization).
Common brominating agents include N-bromosuccinimide (NBS), which can exhibit high regioselectivity, sometimes enhanced by the use of silica (B1680970) gel or specific solvents like ionic liquids or THF. nih.gov Other reagents like molecular bromine (Br2), often generated in situ, and tetraalkylammonium tribromides are also employed. nih.gov The choice of reagent and reaction conditions is crucial to avoid undesired polybromination or isomerization. nih.gov For example, selective bromination of 1-[3-(2-alkylbenzofuranyl)]-2-(4-hydroxyphenyl)ethanones can be achieved to produce 3,5-dibromo-4-hydroxyphenyl derivatives. researchgate.net
Modern and Catalytic Synthetic Strategies for this compound
Modern synthetic chemistry has introduced a host of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed (e.g., Pd, Cu, Au, Rh, In, Re) Cyclizations and Coupling Reactions for Benzofuran Synthesis
Transition metals play a pivotal role in contemporary benzofuran synthesis, catalyzing a wide array of cyclization and coupling reactions. nih.govacs.org These methods often proceed under milder conditions and with higher yields than their classical counterparts. rsc.org
Catalyst Comparison in Benzofuran Synthesis
| Catalyst | Reaction Type | Key Features |
| Palladium (Pd) | Sonogashira coupling followed by cyclization, Heck-type reactions, C-H activation | Widely used for C-C and C-O bond formation. organic-chemistry.orgrsc.orgacs.org Can be used in one-pot procedures. acs.org |
| Copper (Cu) | Ullmann condensation, coupling of phenols and alkynes, intramolecular O-arylation | Often used as a co-catalyst with palladium. nih.gov Provides a sustainable protocol in neat water. nih.gov |
| Gold (Au) | Cycloisomerization of alkynylphenols, alkoxylation/Claisen rearrangement cascade | Efficient in activating alkynes for nucleophilic attack. acs.orgacs.orgnih.govsouthwestern.edursc.org |
| Rhodium (Rh) | C-H activation, annulation reactions | Enables synthesis of C4-substituted benzofurans. nih.govacs.org Can be used for multicomponent synthesis. nih.gov |
| Indium (In) | Not extensively detailed in the provided results. | |
| Rhenium (Re) | Friedel-Crafts alkylation followed by oxidative cyclization, carboalkoxylation/carboamination | Can be used to synthesize C3-substituted benzofurans. nih.gov |
Palladium (Pd): Palladium catalysis is a workhorse in benzofuran synthesis. gonzaga.edu The Sonogashira coupling of o-halophenols with terminal alkynes, followed by cyclization, is a common and powerful strategy. acs.org Palladium catalysts also enable Heck-type reactions and direct C-H activation/oxidation tandem reactions to form the benzofuran ring. nih.govrsc.orgacs.org For instance, palladium-catalyzed aryl-furanylation of alkenes provides a route to benzofuran-containing oxindoles. acs.org
Copper (Cu): Copper catalysts are frequently used, sometimes in conjunction with palladium, for reactions like the Sonogashira coupling. nih.gov Copper-catalyzed methods include the oxidative annulation of phenols with unactivated internal alkynes and the aerobic oxidative cyclization of phenols and alkynes. rsc.orgrsc.org These reactions can be highly regioselective. rsc.org Copper-catalyzed intramolecular C-O bond formation is also a key step in some synthetic routes. acs.orgacs.org
Gold (Au): Gold catalysts, known for their strong π-acidity, are particularly effective in activating alkynes for intramolecular attack by a phenolic oxygen. southwestern.edursc.org This has led to the development of gold-catalyzed cycloisomerization reactions of 2-alkynylphenols and cascade reactions involving intermolecular alkoxylation and Claisen rearrangement. acs.orgacs.orgnih.govrsc.org
Rhodium (Rh): Rhodium catalysts have been employed in the synthesis of benzofurans through C-H activation and annulation reactions. nih.govnih.gov For example, rhodium-catalyzed vinylene transfer from a vinylene carbonate to a meta-salicylic acid derivative allows for the selective synthesis of C4-substituted benzofurans. acs.org
Rhenium (Re): Rhenium catalysts, such as Re2O7, can facilitate the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, which can then undergo palladium-catalyzed oxidative cyclization to form 2-benzyl benzofurans. nih.gov Rhenium has also been shown to catalyze the carboalkoxylation and carboamination of alkynes to produce C3-substituted benzofurans. nih.gov
Radical Reaction Pathways in Substituted Benzofuran Formation
Radical reactions offer an alternative approach to constructing the benzofuran skeleton. These reactions can be initiated by various means, including the use of super-electron-donors (SEDs). researchgate.netnih.gov For instance, heteroatom anions can act as SEDs to initiate radical coupling reactions for the synthesis of 3-substituted benzofurans. researchgate.netnih.gov Another example is the SmI2-mediated radical cyclization on a solid support, which provides a pathway to benzofuran derivatives. acs.org
Green Chemistry Principles in the Synthesis of Benzofuran Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to develop more environmentally friendly processes. This includes the use of less toxic catalysts, greener solvents, and more atom-economical reactions.
Catalyst Choice: A key aspect of green chemistry is the use of non-precious and less toxic metal catalysts. Research has focused on developing iron- and copper-catalyzed methods as alternatives to more expensive and toxic metals like palladium. acs.orgacs.org Furthermore, metal-free catalytic systems, such as the use of the organic superbase phosphazene P4-tBu, represent a significant advance in this area. rsc.org
Solvent Selection: The use of environmentally benign solvents is another important principle. Copper-catalyzed synthesis of benzofuran derivatives has been successfully demonstrated in neat water, eliminating the need for organic solvents. organic-chemistry.orgnih.gov
Strategic Incorporation and Functionalization of Methyl Groups during Benzofuran Synthesis
The strategic introduction of methyl groups onto the benzofuran scaffold is a critical aspect of synthesizing derivatives like this compound. The positions of these methyl groups can significantly influence the molecule's biological activity and chemical properties. Several synthetic methods allow for the precise placement of these alkyl substituents.
One common approach involves the use of appropriately substituted phenols as starting materials. For instance, the synthesis can begin with a phenol bearing methyl groups at the desired positions. These substituted phenols can then undergo cyclization reactions to form the benzofuran ring. Palladium-catalyzed methods are particularly prevalent in modern organic synthesis for this purpose. researchgate.net For example, a palladium-catalyzed coupling of a substituted phenol with an alkyne, followed by intramolecular cyclization, can yield a polysubstituted benzofuran. nih.govnih.gov The specific substitution pattern of the starting phenol directly dictates the position of the methyl groups in the final product.
Another strategy involves the direct methylation of a pre-formed benzofuran ring. However, this approach can sometimes lead to a mixture of regioisomers, making it less ideal for the synthesis of a single, specific isomer. Therefore, methods that build the ring with the methyl groups already in place are often preferred for their regiochemical control. oregonstate.edu
Tandem reactions, such as the Sonogashira coupling/cyclization, offer an efficient route to polysubstituted benzofurans. nih.govresearchgate.net This method allows for the rapid assembly of the benzofuran core from readily available starting materials. The choice of the substituted phenol and the alkyne coupling partner determines the final substitution pattern, including the placement of methyl groups.
The functionalization of existing methyl groups on the benzofuran ring represents another strategic avenue. While direct functionalization can be challenging, it offers a way to further diversify the structure. Research in this area is ongoing, with a focus on developing selective C-H activation methods that can target specific methyl groups for further chemical modification.
Recent advancements have also explored novel rearrangement reactions to create highly functionalized benzofurans. medium.com These methods can provide access to complex substitution patterns that may be difficult to achieve through traditional linear syntheses.
Table 1: Selected Synthetic Strategies for Methyl-Substituted Benzofurans
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Outcome | Reference |
| Palladium-Catalyzed Cyclization | Substituted Phenol, Alkyne | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Regiocontrolled formation of substituted benzofurans | researchgate.net |
| Tandem Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Pd/Cu catalysts | Efficient synthesis of polysubstituted benzofurans | nih.govresearchgate.net |
| Classical Cyclization (e.g., Friedel-Crafts) | α-Phenoxycarbonyl compound | Lewis or Protic Acid | Formation of the furanoid ring, regioselectivity can be an issue | oregonstate.edu |
| Substituent Migration Reaction | Substituted Phenol, Activating Agents | AS/TFAA | Formation of highly functionalized benzofurans via rearrangement | medium.com |
Optimization and Scalability of this compound Synthetic Pathways
The transition from a laboratory-scale synthesis to a larger, more scalable process presents several challenges. Optimization of reaction conditions is crucial to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound, several factors must be considered for scalability.
Palladium-catalyzed reactions, while powerful, can be expensive due to the cost of the catalyst. researchgate.net Therefore, catalyst loading is a key parameter to optimize. Reducing the amount of palladium catalyst without significantly impacting the reaction yield is a primary goal in process development. The use of highly active catalysts or catalyst systems that can be recycled can improve the economic viability of the synthesis on a larger scale.
Solvent selection is another critical factor. The ideal solvent should be effective for the reaction, easy to handle, and environmentally friendly. Moving from research-scale solvents to those more suitable for industrial production is a common step in scaling up a synthesis. The development of synthetic routes in "green" solvents or even under solvent-free conditions is an active area of research. researchgate.net
The purification of the final product is also a major consideration for scalability. Chromatographic purification, which is common in a laboratory setting, is often not practical for large-scale production. Therefore, developing a synthesis that yields a product that can be purified by crystallization or distillation is highly desirable.
Recent research has demonstrated the successful gram-scale synthesis of certain benzofuran derivatives, indicating that these synthetic protocols can be robust and scalable. nih.govsemanticscholar.org These studies often involve a careful optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry.
Table 2: Key Parameters for Optimization and Scalability of Benzofuran Synthesis
| Parameter | Consideration for Scalability | Potential Solutions | Reference |
| Catalyst Loading | High cost of palladium catalysts can be prohibitive on a large scale. | Use of highly active catalysts, catalyst recycling, ligand optimization. | researchgate.net |
| Solvent Choice | Laboratory solvents may not be suitable for industrial-scale production due to cost, safety, and environmental concerns. | Transition to greener solvents, development of solvent-free conditions. | researchgate.net |
| Purification Method | Chromatographic purification is often not feasible for large quantities. | Development of syntheses that allow for purification by crystallization or distillation. | - |
| Process Efficiency | Multi-step syntheses can be time-consuming and generate significant waste. | Development of one-pot or tandem reaction sequences. | nih.govorganic-chemistry.org |
| Reagent Cost and Availability | Starting materials must be readily available and affordable for a commercially viable process. | Selection of synthetic routes that utilize inexpensive and accessible starting materials. | - |
Reactivity and Chemical Transformations of 5 Bromo 3,6 Dimethyl 1 Benzofuran
Reactivity of the Benzofuran (B130515) Heterocyclic System in 5-Bromo-3,6-dimethyl-1-benzofuran
The benzofuran ring system is an electron-rich heterocycle, which influences its reactivity towards various reagents. researchgate.net The presence of the fused benzene (B151609) ring and the oxygen heteroatom, along with the methyl substituents, modulates the electron density and, consequently, the regioselectivity of reactions.
Electrophilic Aromatic Substitution Patterns on the Benzofuran Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com In benzofurans, the furan (B31954) ring is generally more susceptible to electrophilic attack than the benzene ring due to the activating effect of the heterocyclic oxygen atom. The substitution pattern is further influenced by the existing substituents.
The general mechanism of EAS involves the attack of an electrophile on the aromatic ring, leading to a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. dalalinstitute.comyoutube.com For substituted benzenes, the position of the incoming electrophile is directed by the electronic properties of the existing groups. youtube.commasterorganicchemistry.com Activating groups, such as alkyl and alkoxy groups, direct incoming electrophiles to the ortho and para positions.
In the case of this compound, the two methyl groups at positions 3 and 6, and the bromo group at position 5, influence the orientation of further electrophilic substitution. The methyl groups are activating and ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. The positions most activated for electrophilic attack on the benzofuran core would be C2, C4, and C7. The C2 position is particularly activated due to the adjacent oxygen atom. However, the presence of the methyl group at C3 may sterically hinder attack at C2. The C4 and C7 positions are activated by the 6-methyl group.
Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I) to the aromatic ring. libretexts.org
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H). youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. libretexts.org
The precise regioselectivity of these reactions on this compound would require specific experimental investigation, as the directing effects of the bromo and dimethyl substituents compete.
Nucleophilic Reactivity and Addition Reactions
Generally, the electron-rich nature of the benzofuran ring makes it less susceptible to nucleophilic aromatic substitution. However, nucleophilic attack can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups or through the formation of organometallic intermediates. thieme.deacs.org
Nucleophilic addition reactions can also occur across the C2-C3 double bond of the furan ring, especially when activated by certain substituents. For instance, some benzofuran derivatives undergo intramolecular nucleophilic addition to form new ring systems. thieme.de The development of tandem cyclization reactions involving ortho-hydroxy α-aminosulfones highlights the potential for creating complex benzofuran derivatives. nih.gov
Transformations Involving the Bromo-Substituent of this compound
The bromine atom at the C5 position is a versatile functional group that provides a handle for a wide array of chemical transformations, significantly enhancing the synthetic utility of this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.net The bromo substituent on the benzofuran ring serves as an excellent electrophilic partner in these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govharvard.edursc.org This method is widely used for the synthesis of biaryl compounds and can be applied to this compound to introduce a variety of aryl or vinyl substituents at the C5 position. nih.govresearchgate.nettcichemicals.com The general reaction is shown below:
R-B(OH)₂ + Ar-Br → R-Ar (in the presence of a Pd catalyst and base)
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 2-(4'-(4-Methoxyphenyl)phenyl)benzofuran | 91 nih.gov |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazole | High nih.gov |
Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgresearchgate.net this compound could be coupled with various alkenes to introduce alkenyl groups at the C5 position.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgnih.govwikipedia.org This provides a direct method to introduce alkynyl moieties onto the benzofuran core at the C5 position. researchgate.net
Table 2: Sonogashira Coupling Reaction Overview
| Reactant 1 | Reactant 2 | Catalyst System | Base | Application |
| Terminal Alkyne | Aryl/Vinyl Halide | Palladium & Copper | Amine | Synthesis of unsymmetrical alkynes nih.govwikipedia.org |
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
The bromine atom can be exchanged for a metal, typically lithium or magnesium, by treatment with an organometallic reagent such as an alkyllithium (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl). nih.gov This generates a highly reactive organometallic intermediate that can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position.
The resulting 5-lithio or 5-magnesio-3,6-dimethyl-1-benzofuran can react with electrophiles such as:
Aldehydes and ketones to form alcohols.
Carbon dioxide to form a carboxylic acid.
Alkyl halides to introduce new alkyl groups.
A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov
Reductive Debromination Strategies
In some synthetic routes, the bromo substituent may be used as a directing group and then subsequently removed. organic-chemistry.orgresearchwithrutgers.com Reductive debromination can be achieved through several methods:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source, the C-Br bond can be cleaved. organic-chemistry.orgresearchwithrutgers.com This method is often selective, leaving other functional groups intact. organic-chemistry.org
Light-Mediated Reductive Debromination: Photoredox catalysis offers a mild and efficient method for the hydrodebromination of aryl bromides using visible light irradiation in the presence of a photosensitizer and a hydrogen atom source. acs.orgcapes.gov.bracs.org
Chemical Modifications of the Methyl Substituents in this compound
The methyl groups at the C3 and C6 positions of this compound represent key sites for synthetic elaboration, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
The selective oxidation of the methyl groups on the benzofuran scaffold can lead to the formation of valuable aldehydes, carboxylic acids, or other oxygenated derivatives. The outcome of these reactions is highly dependent on the choice of oxidizing agent and the reaction conditions. While specific studies on the selective oxidation of this compound are not extensively documented, general methodologies for the oxidation of methyl groups on aromatic and heteroaromatic rings can be applied.
For instance, the oxidation of methylbenzofurans can be achieved using various catalytic systems. The oxidation of 3-methylbenzofuran (B1293835) has been shown to yield 3-methylbenzofuran-2(3H)-one as a major product, alongside 2'-hydroxyacetophenone, when using a manganese(III) porphyrin catalyst with hydrogen peroxide. organic-chemistry.org This suggests that oxidation can occur at the furan ring as well as the methyl group. For the selective oxidation of benzylic methyl groups to aldehydes or carboxylic acids, reagents such as o-iodoxybenzoic acid (IBX) or permanganate (B83412) supported on manganese dioxide have proven effective for various arenes. acs.org Catalytic systems like TEMPO/trichloroisocyanuric acid are known to oxidize primary benzylic alcohols to aldehydes with high chemoselectivity, which could be a subsequent step after initial hydroxylation of the methyl group. organic-chemistry.org
The relative reactivity of the C3 and C6 methyl groups in this compound towards oxidation would be influenced by their electronic environment. The C3-methyl group is attached to the electron-rich furan ring, while the C6-methyl group is on the benzene ring, which is influenced by the electron-withdrawing bromo substituent at C5. This difference in electronic character could potentially be exploited for selective oxidation under carefully controlled conditions.
Conversely, the reduction of functionalized methyl groups, such as a bromomethyl group formed via side-chain halogenation, back to a methyl group can be accomplished using standard reducing agents like tributyltin hydride or catalytic hydrogenation, depending on the other functional groups present in the molecule.
Table 1: Potential Oxidation Reactions of Methyl Groups on Benzofuran Derivatives
| Starting Material (General) | Reagent(s) | Product(s) | Notes |
| Methyl-substituted Benzofuran | Mn(III) porphyrin, H₂O₂ | Benzofuran-2(3H)-one, Hydroxyacetophenone | Oxidation can occur at both the methyl group and the furan ring. organic-chemistry.org |
| Alkylarene | o-Iodoxybenzoic acid (IBX) | Aromatic aldehyde/ketone | Effective for oxidation adjacent to aromatic systems. acs.org |
| Alkylarene | KMnO₄/MnO₂ | Aromatic aldehyde/ketone | Solid-supported permanganate offers a heterogeneous oxidation system. acs.org |
| Benzylic Alcohol | TEMPO, Trichloroisocyanuric acid | Aldehyde | Highly chemoselective for primary alcohols. organic-chemistry.org |
A primary route for the functionalization of the methyl groups on this compound is through side-chain halogenation. The halogenated intermediates can then be converted into a variety of other functional groups.
Research on 2,3-dimethylbenzofuran (B1586527) has shown that side-chain halogenation can proceed via two different mechanisms, leading to distinct regioselectivity. nih.gov
Heterolytic (Ionic) Mechanism: In the absence of radical initiators, halogenation tends to occur at the C3-methyl group. This is because the reaction proceeds through a carbocationic intermediate, which is stabilized by the electron-donating oxygen of the furan ring.
Free-Radical Mechanism: In the presence of radical initiators like light or AIBN, halogenation is favored at the C2-methyl group.
While this compound lacks a C2-methyl group, the principles of side-chain halogenation can be extended. Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, would likely lead to the formation of 5-bromo-3-(bromomethyl)-6-methyl-1-benzofuran or 5-bromo-6-(bromomethyl)-3-methyl-1-benzofuran. The relative reactivity of the C3 and C6 methyl groups would depend on the stability of the corresponding benzylic radicals.
Another powerful method for functionalization is lithiation. The deprotonation of a methyl group using a strong base like an organolithium reagent would generate a carbanion that can react with various electrophiles. The regioselectivity of lithiation on the benzofuran ring itself is well-studied. Benzofurans are preferentially lithiated at the C2 position if it is unsubstituted. If the C2 position is blocked, lithiation can occur at other positions, often directed by existing substituents. For this compound, direct lithiation of the methyl groups would compete with lithiation on the aromatic rings. The presence of the bromo substituent could also lead to halogen-metal exchange.
The resulting bromomethyl or lithiated intermediates can be converted to a wide array of other functional groups, as illustrated in the table below.
Table 2: Potential Side-Chain Functionalization Reactions
| Functionalization Method | Reagent(s) | Intermediate | Potential Subsequent Products |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Light/AIBN | Bromomethyl derivative | Alcohols, ethers, esters, nitriles, amines |
| Lithiation/Deprotonation | n-BuLi, s-BuLi, or LDA | Lithiated methyl derivative | Carboxylic acids (via CO₂), aldehydes, ketones, silyl (B83357) derivatives |
Regioselectivity and Stereoselectivity in Reactions of this compound
The directing effects of the existing substituents on the this compound ring system are critical in determining the regioselectivity of further reactions. The benzofuran ring is inherently electron-rich, and electrophilic substitution is a common reaction pathway.
For electrophilic aromatic substitution on the benzofuran nucleus, the furan ring is generally more reactive than the benzene ring. Within the furan ring, the C2 position is the most nucleophilic and is the typical site of electrophilic attack in unsubstituted benzofuran. However, in this compound, the C2 position is unsubstituted, while the C3 position bears a methyl group. The directing effects of the substituents on the benzene ring (5-bromo and 6-methyl) will also influence the regiochemical outcome of reactions on the benzene part of the molecule. The methyl group at C6 is an activating, ortho-, para-director, while the bromo group at C5 is a deactivating, ortho-, para-director. This would likely direct incoming electrophiles to the C4 and C7 positions. The interplay of these electronic and steric factors would determine the final product distribution.
In reactions involving the furan ring, the presence of the C3-methyl group may sterically hinder attack at the C2 position to some extent, but C2 remains a likely site for electrophilic substitution.
Stereoselectivity becomes important in reactions that create new chiral centers, for instance, during the reduction of the furan ring to a dihydrobenzofuran, or in addition reactions across the C2-C3 double bond. The stereochemical outcome of such reactions can be influenced by the existing substituents and the reaction mechanism. For example, catalytic hydrogenation of the C2-C3 double bond would likely occur from the less hindered face of the molecule. The development of stereoselective methods for the synthesis of substituted 2,3-dihydrofurans, often involving organocatalysis or transition-metal catalysis, highlights the potential for controlling the stereochemistry in reactions involving the furan moiety.
Mechanistic Investigations of 5 Bromo 3,6 Dimethyl 1 Benzofuran Chemistry
Elucidation of Reaction Mechanisms in the Synthesis of 5-Bromo-3,6-dimethyl-1-benzofuran
Direct mechanistic studies detailing the synthesis of this compound are not readily found in the current body of scientific literature. However, the synthesis of benzofuran (B130515) rings and their derivatives is a well-established area of organic chemistry, with several general mechanistic pathways that could be hypothetically applied to the formation of this specific compound.
Common synthetic routes to the benzofuran core involve the cyclization of appropriately substituted phenols. acs.orgnih.gov One can postulate that a plausible starting material for this compound would be a 4-bromo-2,5-dimethylphenol (B1283882) derivative. The subsequent formation of the furan (B31954) ring could be achieved through various methods, including:
Palladium-catalyzed coupling reactions: The Sonogashira coupling of a halogenated phenol (B47542) with a terminal alkyne is a widely used method for constructing the benzofuran skeleton. acs.org In a hypothetical synthesis of the target molecule, a di-substituted phenol could be coupled with a propyne (B1212725) derivative, followed by an intramolecular cyclization.
Tandem reactions: More recent approaches have focused on one-pot syntheses. For instance, a tandem strategy involving the reaction of gem-dibromoalkenes with phenols under palladium catalysis provides access to 2-substituted benzofurans. rsc.org Another approach involves a DMAP-mediated tandem cyclization of ortho-hydroxy α-aminosulfones with bromo-substituted barbituric acid derivatives. nih.gov
While these methods provide a general mechanistic framework, the specific reaction conditions, catalyst systems, and potential intermediates for the synthesis of this compound remain uninvestigated.
Understanding Reaction Pathways for Transformations of this compound
Information regarding the specific reaction pathways for transformations of this compound is not available in the reviewed literature. However, based on the known reactivity of the benzofuran ring system and the presence of bromo and methyl substituents, several transformation pathways can be anticipated. researchgate.net
The benzofuran ring is known to undergo various reactions, including:
Electrophilic substitution: The electron-rich nature of the benzofuran ring makes it susceptible to electrophilic attack. The bromine atom at the 5-position and the methyl groups at the 3- and 6-positions would influence the regioselectivity of such reactions.
Metal-catalyzed cross-coupling reactions: The bromo substituent at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
Oxidation: The benzofuran ring can be susceptible to oxidation, potentially leading to ring-opened products. For example, photooxygenation of 2,3-dimethylbenzofuran (B1586527) is known to produce a dioxetane intermediate that can isomerize to an acetophenone (B1666503) derivative. researchgate.net
The presence of methyl groups also offers sites for radical halogenation or oxidation.
Kinetic Studies and Reaction Rate Determination for this compound Conversions
Specific kinetic studies and reaction rate data for conversions involving this compound have not been reported in the surveyed scientific literature.
However, kinetic studies on the bromination of other benzofuran derivatives have been conducted. For instance, the kinetics of bromination of 2-acetyl benzofurans with phenyltrimethylammonium (B184261) tribromide have been studied spectrophotometrically. jocpr.com These studies revealed that the reaction follows first-order kinetics with respect to the benzofuran and inverse first-order kinetics with respect to the brominating agent. jocpr.com It was also observed that electron-donating groups on the benzofuran ring accelerate the reaction rate, while electron-withdrawing groups have a retarding effect. jocpr.com
While these findings provide a general understanding of the kinetics of benzofuran bromination, they cannot be directly extrapolated to predict the reaction rates for conversions of this compound without experimental validation. The electronic and steric effects of the bromo and dimethyl substituents on the target molecule would significantly influence its reactivity and the kinetics of its transformations.
Advanced Spectroscopic and Analytical Methodologies in the Research of 5 Bromo 3,6 Dimethyl 1 Benzofuran
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Isomer Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Bromo-3,6-dimethyl-1-benzofuran. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. rsc.orgdtu.dk
In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, aromatic protons will resonate at different frequencies than the protons of the methyl groups. Furthermore, the coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms within the molecule. rsc.org
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. While specific NMR data for this compound is not widely available in the provided search results, the analysis of related benzofuran (B130515) structures demonstrates the power of this technique. np-mrd.orgrsc.orgrsc.org For example, in the characterization of other benzofuran derivatives, ¹H and ¹³C NMR spectra were crucial for identifying the final products. dtu.dk
Isomer analysis is another critical application of NMR spectroscopy. The synthesis of substituted benzofurans can sometimes lead to the formation of different isomers. High-resolution NMR can distinguish between these isomers due to the subtle differences in the chemical shifts and coupling patterns of their respective nuclei.
Utilization of Mass Spectrometry in Reaction Monitoring and Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound research, it is invaluable for confirming the molecular weight of the synthesized compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.orgnih.gov
The fragmentation patterns observed in the mass spectrum can also offer structural information. The way a molecule breaks apart upon ionization can reveal details about its functional groups and connectivity. miamioh.edu For instance, the loss of a bromine atom or methyl groups would produce characteristic fragments in the mass spectrum of this compound.
Furthermore, mass spectrometry can be employed to monitor the progress of a chemical reaction. By analyzing small aliquots of the reaction mixture at different time points, chemists can track the disappearance of reactants and the appearance of products, thereby optimizing reaction conditions. While specific examples of reaction monitoring for this compound were not found, the technique is widely applied in the synthesis of related heterocyclic compounds.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Molecular Analysis and Conformational Studies
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the C-Br, C-O, C=C, and C-H bonds within the molecule. For example, the C-O stretching vibration in the benzofuran ring and the C-H stretching and bending vibrations of the methyl groups would appear at specific frequencies. rsc.orgnist.gov
FT-Raman spectroscopy provides complementary information to FT-IR. While some vibrational modes may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. The combination of both techniques allows for a more complete vibrational assignment. ijtsrd.com
Conformational studies can also be aided by vibrational spectroscopy. Different spatial arrangements of the atoms (conformers) can have slightly different vibrational frequencies. By analyzing the spectra, sometimes in conjunction with theoretical calculations, it is possible to gain insights into the preferred conformation of the molecule. ijtsrd.comnih.gov
X-ray Crystallography for Precise Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the exact positions of all atoms in the crystal lattice, as well as bond lengths and angles. researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.netnih.govnih.gov
While a crystal structure for this compound itself was not found in the search results, numerous studies on closely related brominated and dimethylated benzofuran derivatives have been published. researchgate.netnih.govnih.govnih.govnih.gov These studies demonstrate the power of X-ray crystallography to:
Unambiguously confirm the molecular structure and connectivity of atoms.
Determine the planarity of the benzofuran ring system.
Analyze intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal. nih.govnih.gov
For example, in the crystal structure of 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran, the benzofuran unit was found to be essentially planar. researchgate.net Similarly, the analysis of other derivatives revealed details about their molecular geometry and intermolecular forces. nih.govnih.govnih.govnih.gov
Table 1: Crystallographic Data for Representative Benzofuran Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran | Triclinic | P-1 | 7.6696(1) | 8.6308(1) | 12.3225(2) | 96.084(1) | 113.609(1) | 90.00 | researchgate.net |
| 5-Bromo-2,7-dimethyl-3-methylsulfinyl-1-benzofuran | Monoclinic | P2₁/c | 16.929(2) | 5.1001(6) | 13.800(2) | 90 | 106.962(2) | 90 | nih.gov |
| 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran | Triclinic | P-1 | 6.1794(6) | 10.057(1) | 12.5793(12) | 84.072(6) | 79.738(6) | 85.471(6) | nih.gov |
| 5-Bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran | Triclinic | P-1 | 8.0789(1) | 9.2754(2) | 11.3555(2) | 71.283(1) | 72.645(1) | 70.042(1) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products
Chromatographic techniques are essential for the purification and analysis of chemical compounds. In the synthesis of this compound, these methods are used to separate the desired product from any unreacted starting materials, byproducts, or isomers.
Flash column chromatography is a common purification technique used in organic synthesis. rsc.orgdtu.dksemanticscholar.org It involves passing the crude reaction mixture through a column packed with a stationary phase, such as silica (B1680970) gel, and eluting with a suitable solvent system. Different components of the mixture travel through the column at different rates, allowing for their separation. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. rsc.orgsemanticscholar.org
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. rsc.org In the context of this compound, GC can be used to assess the purity of the synthesized compound. The sample is vaporized and injected into a long, thin column. An inert gas carries the sample through the column, and the different components are separated based on their boiling points and interactions with the stationary phase. A detector at the end of the column provides a signal for each component, resulting in a chromatogram that shows the relative amounts of each substance in the sample. rsc.org
High-performance liquid chromatography (HPLC) is another versatile separation technique that can be used for both analytical and preparative purposes. bldpharm.com It is particularly useful for compounds that are not volatile enough for GC. In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the components between the mobile and stationary phases. HPLC can provide high-resolution separations, making it an excellent tool for assessing the purity of this compound and for isolating specific isomers.
Theoretical and Computational Studies of 5 Bromo 3,6 Dimethyl 1 Benzofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For 5-Bromo-3,6-dimethyl-1-benzofuran and its analogs, these calculations elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's susceptibility to chemical reactions.
Density Functional Theory (DFT) has become a standard method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. semanticscholar.orgnih.gov Studies on related benzofuran (B130515) structures demonstrate the utility of DFT in understanding their characteristics. semanticscholar.org For instance, calculations on novel benzofuran derivatives have been performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-311++G(d,p) basis set to determine optimized structures and thermodynamic parameters, confirming the stability of the synthesized compounds. semanticscholar.org
In a study on new benzimidazole (B57391) Mannich bases, DFT at the M11/ktzvp level of theory was employed to optimize geometries and calculate molecular size and total energy. nih.gov This type of analysis helps correlate a molecule's structural and electronic features with its reactivity. nih.gov While specific DFT data for this compound is not widely published, the parameters for related structures provide a benchmark for expected values. For example, crystallographic studies of derivatives like 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran and 5-Bromo-3-cyclohexylsulfonyl-2,7-dimethyl-1-benzofuran, which include computationally refined structures, provide precise bond lengths and angles that serve as a basis for theoretical models. nih.govnih.gov
Table 1: Representative DFT Calculation Parameters for Benzofuran Derivatives
| Parameter | Typical Value/Method | Significance |
|---|---|---|
| Functional | B3LYP, CAM-B3LYP, M11 | Approximates the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p), ktzvp | Defines the set of functions used to build molecular orbitals. |
| Total Energy | Varies (e.g., -533.628 Ha) nih.gov | Indicates the thermodynamic stability of the molecule. |
| Geometry Optimization | Energy minimization | Predicts the most stable three-dimensional structure. |
This table is illustrative, based on data from related compounds to show typical DFT study parameters.
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial for predicting a molecule's reactivity. youtube.com
The HOMO acts as the electron-donating orbital. Its energy level is related to the molecule's ability to act as a nucleophile. A higher HOMO energy indicates greater reactivity as a nucleophile.
The LUMO acts as the electron-accepting orbital. Its energy level corresponds to the molecule's ability to act as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons. youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the electron-rich benzofuran ring system suggests a relatively high energy HOMO, while the bromine atom can influence both the HOMO and LUMO through inductive and resonance effects. FMO analysis can pinpoint the likely sites for electrophilic and nucleophilic attack, guiding the prediction of reaction outcomes. nih.gov
Computational Prediction of Reaction Pathways and Transition States for this compound Transformations
Computational chemistry allows for the detailed mapping of reaction mechanisms, including the identification of transition states and the calculation of activation energies. By modeling the potential energy surface of a reaction, researchers can predict the most likely pathway a transformation will follow.
For transformations involving this compound, computational methods can be used to explore various possibilities, such as substitution reactions at the bromine position or electrophilic attack on the benzofuran ring. For example, in silico studies on benzofuran-1,3,4-oxadiazole derivatives have used molecular docking to predict binding affinities and interactions with enzyme active sites, which is a form of reaction pathway prediction. nih.gov These studies calculate binding energies, which can be correlated with the stability of the resulting complex. nih.gov Although these are not full transition state calculations, they represent a crucial step in predicting the favorability of a molecular interaction, which is the basis of a chemical reaction. nih.gov
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational flexibility, molecular vibrations, and interactions with surrounding molecules, such as solvents.
Crystal structure data for related compounds, such as 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran, also provides a snapshot of the molecule's conformation in the solid state, revealing details like the envelope conformation of a cyclopentyl ring substituent. nih.gov
In Silico Design of Novel Synthetic Strategies and Transformations Involving this compound
In silico (computational) methods are increasingly used to design new molecules and devise novel synthetic strategies. By predicting the properties and reactivity of hypothetical compounds, researchers can prioritize the most promising candidates for laboratory synthesis.
The design of new transformations involving this compound could be guided by computational screening. For example, DFT calculations could predict how modifications to the substituent groups would alter the molecule's electronic properties and reactivity. This approach was used in the development of novel benzofuran-1,3,4-oxadiazoles as potential enzyme inhibitors. nih.gov In that work, a library of 16 derivatives was screened virtually using molecular docking to identify lead compounds with high binding affinity. nih.gov The compound "BF4," a bromobenzofuran derivative, was identified as a particularly effective reagent based on these in silico predictions. nih.gov This demonstrates how computational tools can guide synthetic efforts by identifying molecules with desired properties before they are ever made in a lab, saving significant time and resources. semanticscholar.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran |
| 5-Bromo-3-cyclohexylsulfonyl-2,7-dimethyl-1-benzofuran |
| Benzofuran-1,3,4-oxadiazole |
| 5-bromo-m-xylene |
| 1-Bromo-3,5-dimethylbenzene |
| 5,6-dimethyl-1-benzofuran-3-yl)acetic acid |
| 5-Bromo-2,4,6-trimethyl-3-methyl-sulfinyl-1-benzofuran |
| 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran |
| 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine |
| 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile |
| 5-amino-3-methyl-1H-pyrazole |
Applications of 5 Bromo 3,6 Dimethyl 1 Benzofuran As a Synthetic Intermediate
5-Bromo-3,6-dimethyl-1-benzofuran as a Versatile Building Block in Complex Organic Synthesis
The utility of halogenated benzofurans as versatile building blocks in complex organic synthesis is well-documented. The bromine atom in this compound can be readily transformed or replaced through various reactions, making it a key handle for molecular elaboration.
Construction of Polycyclic Heterocyclic Systems Utilizing this compound
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating new C-C bonds at the site of the bromine atom. These reactions could be employed to append moieties that, under appropriate conditions, could cyclize to form fused heterocyclic systems.
Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound
| Coupling Reaction | Reactant Partner | Potential Product Type |
| Suzuki Coupling | Aryl or Heteroaryl Boronic Acid/Ester | Biaryl or Heteroaryl-substituted Benzofuran (B130515) |
| Heck Coupling | Alkene | Alkenyl-substituted Benzofuran |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted Benzofuran |
| Buchwald-Hartwig Amination | Amine | Amino-substituted Benzofuran |
| Stille Coupling | Organostannane | Aryl/Alkenyl-substituted Benzofuran |
This table represents potential reactions based on the general reactivity of aryl bromides and is not based on specific documented examples for this compound.
Precursor in the Assembly of Advanced Organic Scaffolds and Chemical Probes
The benzofuran nucleus is a common feature in many biologically active compounds and advanced organic materials. As a functionalized precursor, this compound could be instrumental in the synthesis of novel organic scaffolds and chemical probes. Chemical probes are small molecules used to study biological systems, and their synthesis often requires a modular approach where different fragments are pieced together.
The bromo-functionality allows for the introduction of various substituents that can tune the electronic and steric properties of the molecule, or act as attachment points for fluorescent tags, affinity labels, or other reporter groups necessary for a chemical probe.
Development of Novel Synthetic Routes to Related Benzofuran Architectures via this compound
The derivatization of this compound can lead to a diverse library of related benzofuran architectures. The transformation of the bromo-group into other functional groups can be achieved through a variety of methods.
For example, lithium-halogen exchange followed by quenching with an electrophile can introduce a wide range of substituents at the 5-position. Furthermore, palladium-catalyzed cyanation could convert the bromo-group to a nitrile, which is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocycles. These transformations would lead to a new family of 3,6-dimethyl-1-benzofuran derivatives with diverse functionalities at the 5-position.
Table 2: Potential Derivatizations of the Bromo-Group in this compound
| Reaction Type | Reagents | Resulting Functional Group |
| Lithium-Halogen Exchange | n-BuLi, then Electrophile (e.g., CO2) | Carboxylic Acid |
| Cyanation | Pd-catalyst, Cyanide source (e.g., Zn(CN)2) | Nitrile |
| Borylation | Pd-catalyst, Diboron reagent | Boronic Ester |
| Hydrolysis (of subsequent nitrile) | Acid or Base | Carboxylic Acid |
| Reduction (of subsequent nitrile) | Reducing Agent (e.g., LiAlH4) | Aminomethyl |
This table outlines potential synthetic transformations based on established organic chemistry principles for aryl bromides.
Future Directions and Emerging Research Trends in 5 Bromo 3,6 Dimethyl 1 Benzofuran Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly central to modern organic synthesis, steering research away from hazardous reagents and stoichiometric byproducts towards more environmentally benign and efficient processes. Future syntheses of 5-Bromo-3,6-dimethyl-1-benzofuran will likely pivot towards catalytic systems that maximize atom economy and minimize waste.
Visible-Light-Mediated Catalysis: A significant emerging trend is the use of visible light to promote organic reactions. chemrxiv.org Photocatalysis offers a mild and sustainable alternative to traditional thermal methods, often proceeding without the need for harsh reagents. For instance, research has demonstrated the synthesis of benzofuran (B130515) derivatives from 1,6-enynes and bromomalonates using visible light without any photocatalyst, oxidant, or transition metal, proceeding through a radical-mediated pathway. chemrxiv.org Another approach involves the visible-light-promoted reaction between disulfides and enynes to yield benzofuran heterocycles. chemrxiv.org Adapting these catalyst-free or metal-free photocatalytic cyclizations to precursors of this compound could represent a significant step forward in its sustainable production.
Advanced Catalytic Systems: Transition-metal catalysis remains a cornerstone of benzofuran synthesis, with newer systems offering higher efficiency and selectivity. nih.govacs.org
Palladium and Copper Catalysis: Palladium- and copper-based catalysts are widely used for constructing the benzofuran nucleus, for example, through Sonogashira coupling followed by intramolecular cyclization. nih.gov
Rhodium and Ruthenium Catalysis: Rhodium-catalyzed C-H activation and annulation reactions are also being explored for the synthesis of functionalized benzofurans. nih.gov Similarly, ruthenium-catalyzed reactions, such as the C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation, provide novel pathways to the benzofuran core. nih.gov
Gold-Based Catalysis: Gold-promoted catalysis involving alkynyl esters and quinols presents another modern approach to forming the benzofuran nucleus. nih.gov
The application of these advanced catalytic systems to the appropriate precursors could lead to more direct and atom-economical routes to this compound.
Base-Catalyzed and Solvent-Free Reactions: The use of simple bases as catalysts, such as in the Rap-Stoermer reaction, offers a straightforward method for obtaining benzofuran derivatives with high yields under neat (solvent-free) conditions. nih.gov Research into solvent-free or green solvent systems, such as deep eutectic solvents (DES), is also gaining traction, aiming to reduce the environmental impact of chemical manufacturing. mdpi.com
Table 1: Comparison of Modern Synthetic Strategies for Benzofuran Synthesis
| Synthetic Strategy | Key Features | Potential Application for this compound |
|---|---|---|
| Visible-Light-Mediated Synthesis | Metal-free, oxidant-free, mild conditions, high atom economy. chemrxiv.org | Cyclization of a suitably substituted bromo-dimethyl-phenol derivative with an appropriate alkyne. |
| Palladium/Copper Catalysis | High efficiency in C-C and C-O bond formation, versatile. nih.gov | Sonogashira coupling of a bromo-iodo-dimethylphenol with an alkyne, followed by cyclization. |
| Rhodium/Ruthenium Catalysis | Enables C-H activation and functionalization strategies. nih.gov | Directed C-H activation of a substituted phenol (B47542) followed by annulation with an alkyne partner. |
| Base-Catalyzed Synthesis | Simple reagents, often solvent-free, high yields. nih.gov | Condensation of a 4-bromo-2,5-dimethylsalicylaldehyde with an α-haloketone. |
| Green Solvents (e.g., DES) | Environmentally benign, can enhance reaction rates. mdpi.com | Performing established cyclization reactions in a deep eutectic solvent to improve sustainability. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
Beyond its synthesis, future research will undoubtedly focus on uncovering novel chemical transformations of the this compound scaffold. The interplay between the electron-rich benzofuran ring and the substituents (bromo, methyl) offers fertile ground for discovering unprecedented reactivity.
Skeletal Editing: A frontier in organic chemistry is "skeletal editing," which involves the direct modification of a molecule's core framework by inserting, deleting, or swapping atoms. chemrxiv.orgchinesechemsoc.orgresearchgate.net Recent studies have demonstrated iron-catalyzed methods for the skeletal editing of benzofuran derivatives, leading to ring-expanded cyclic boronic acids or ring-opened silylalkenes. chinesechemsoc.org Another approach allows for a C-to-N atom swap in the benzofuran core to produce benzisoxazoles or benzoxazoles. chemrxiv.orgnih.gov Applying these late-stage diversification strategies to this compound could generate entirely new classes of compounds with potentially novel biological or material properties, starting from the core heterocycle.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. hw.ac.uk While the C2 and C3 positions of benzofuran are typically the most reactive, recent methods have enabled functionalization at other positions. mdpi.comhw.ac.uk For this compound, research could target the activation of the remaining C-H bonds at the C4 and C7 positions, as well as the methyl groups, to install new functional groups. Cobalt-catalyzed C-H functionalization, for instance, has been used for the intramolecular hydroarylation to form benzofurans and could be adapted for intermolecular reactions. icchafoundation.org.in
Novel Rearrangements and Ring-Opening Reactions: The development of unusual substituent migrations during benzofuran synthesis via charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangements points toward complex and previously inaccessible substitution patterns. rsc.org Furthermore, nickel-catalyzed ring-opening reactions of benzofurans provide a pathway to ortho-functionalized phenol derivatives. acs.org Subjecting this compound to these conditions could yield highly substituted and synthetically valuable phenolic compounds that would be difficult to access through other means.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and screening of new chemical entities are being revolutionized by the integration of continuous flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate libraries of compounds for screening.
Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including precise temperature control, rapid mixing, and safer handling of hazardous intermediates. For benzofuran synthesis, a heterogeneous Pd-nanoparticle catalyst has been employed in a continuous flow system for the intramolecular addition of phenols to alkynes. nih.gov Adapting the synthesis of this compound to a continuous flow process could enable more efficient, scalable, and reproducible production.
Automated Synthesis Platforms: The development of automated synthesis platforms, sometimes referred to as "chemical robots," allows for the high-throughput execution of chemical reactions and optimization of reaction conditions. sigmaaldrich.comnih.gov These systems can perform entire synthesis workflows, from reagent dispensing and reaction execution to analysis and purification. nih.govmit.edu Integrating the synthesis of this compound and its derivatives into such a platform would accelerate the exploration of its chemical space, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. These platforms often use modular components for different reaction types, such as Suzuki coupling or amide formation, which could be used to derivatize the core structure. sigmaaldrich.com
Table 2: Advantages of Integrating Modern Platforms in Benzofuran Chemistry
| Platform | Key Advantages | Relevance to this compound Research |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, efficient mixing. mit.edu | Safer and more scalable synthesis of the target compound and its precursors. |
| Automated Synthesis | High-throughput experimentation, rapid reaction optimization, accelerated library synthesis for SAR studies. nih.govnih.gov | Rapid generation of a library of derivatives by modifying the bromo and methyl groups or other positions. |
| Robotic Platforms | Autonomous operation, integration of synthesis and analysis, data-driven discovery. nih.govresearchgate.net | Autonomous exploration of reaction conditions and discovery of new derivatives with minimal human intervention. |
Advanced Computational Methodologies for Predictive Chemical Research
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding experimental design.
Density Functional Theory (DFT) Studies: DFT calculations are increasingly used to elucidate the mechanisms of complex reactions and to predict the reactivity and selectivity of chemical transformations. chinesechemsoc.orgrsc.org For instance, computational studies have been crucial in understanding the role of alkali-metal alkoxides in promoting the iron-catalyzed skeletal editing of benzofurans by activating the C-O bond. chinesechemsoc.org Future research on this compound could employ DFT to:
Predict the most likely sites for C-H functionalization.
Model the transition states of potential novel rearrangements.
Understand the electronic influence of the bromo and dimethyl substituents on the reactivity of the benzofuran core. nih.gov
Predictive Modeling for Properties: Computational methods can predict various physicochemical and biological properties, accelerating the discovery of new functional molecules. The SwissADME web tool, for example, uses predictive models for properties relevant to drug-likeness. researchgate.net Similar in silico tools could be used to screen virtual libraries of derivatives of this compound to prioritize candidates for synthesis and biological testing, saving significant time and resources. DFT has also been used to assess the antioxidant potential of benzofuran-stilbene hybrids by calculating bond dissociation energies (BDE) and activation energies for reactions with radicals. rsc.org Such studies could predict the potential of this compound and its derivatives in materials science or medicinal chemistry applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-3,6-dimethyl-1-benzofuran, and how are reaction conditions optimized?
- Methodology : Bromination of pre-functionalized benzofuran precursors is a common approach. For example, bromination using bromine or N-bromosuccinimide (NBS) with FeBr₃ as a catalyst can introduce bromine at specific positions. Subsequent methylation steps (e.g., reductive amination or nucleophilic substitution) are employed to add methyl groups. Reaction optimization includes temperature control (e.g., 0–25°C for bromination), solvent selection (e.g., acetic acid or DCM), and stoichiometric ratios to minimize side products .
- Characterization : Post-synthesis validation via ¹H NMR, FTIR, and GC/HPLC ensures purity and structural integrity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Techniques :
¹H NMR : Identifies proton environments, such as aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
FTIR : Confirms functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).
GC-MS : Verifies molecular weight (m/z 228 for C₁₀H₉BrO) and fragmentation patterns.
Cross-referencing with databases like PubChem ensures accuracy .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in substituted benzofurans like this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and torsion angles. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) analyze crystallographic data. For example, studies on analogous compounds (e.g., 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran) reveal intermolecular interactions (e.g., C–H···O, Br···Br) that stabilize the crystal lattice .
- Data Interpretation : Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids assess data quality. Comparative analysis with similar structures (e.g., sulfinyl-substituted benzofurans) identifies steric or electronic effects .
Q. What strategies address contradictions in pharmacological data for brominated benzofurans?
- Approach :
In vitro assays : Standardized cell-based models (e.g., HEK-293 for receptor binding) reduce variability.
Metabolic profiling : LC-MS/MS identifies metabolites that may influence activity.
Structural analogs : Compare with compounds like 5-APB (5-(2-aminopropyl)benzofuran) to isolate substituent effects .
- Case Study : Discrepancies in serotonin receptor affinity for brominated vs. non-brominated analogs may arise from steric hindrance or halogen bonding, requiring molecular docking simulations to validate .
Q. How do substituent positions influence the photodegradation pathways of brominated benzofurans in environmental systems?
- Mechanism : Bromine at the 5-position (as in this compound) increases electron-withdrawing effects, accelerating UV-induced cleavage. Photolysis studies using simulated sunlight (λ > 290 nm) identify degradation products like 3,6-dimethyl-1-benzofuranquinone. HPLC-UV and fluorescence anisotropy track reaction kinetics .
- Environmental Impact : Byproducts like brominated quinones may persist in aquatic systems, necessitating ecotoxicity assays (e.g., Daphnia magna survival rates) .
Methodological Challenges
Q. What computational tools predict the reactivity of this compound in electrophilic substitution reactions?
- Tools : DFT calculations (e.g., Gaussian 09) model electron density maps to predict regioselectivity. For example, bromine at C5 deactivates the ring, directing electrophiles to C4 or C7. Fukui indices quantify site-specific reactivity .
- Validation : Experimental results (e.g., nitration or sulfonation) are compared with computational predictions to refine parameters .
Q. How can synthetic byproducts (e.g., di-brominated isomers) be minimized during benzofuran functionalization?
- Optimization :
- Temperature control : Lower temperatures (<0°C) reduce radical bromination side reactions.
- Protecting groups : Temporary protection of reactive sites (e.g., methyl ethers) prevents over-bromination .
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc) isolates the desired mono-brominated product .
Structural and Functional Insights
Q. What role do methyl groups play in the solid-state packing of this compound derivatives?
- Analysis : SC-XRD studies show that methyl groups at C3 and C6 induce steric crowding, favoring herringbone packing motifs. This reduces π-π stacking but enhances van der Waals interactions, as seen in analogs like 5-bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran .
- Thermal stability : DSC measurements correlate packing efficiency with melting points (e.g., 180–220°C for methyl-substituted derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
